Bromoisocyanuric acid monosodium salt hydrate

Electrophilic bromination Solvent compatibility Easily protonated substrates

Bromoisocyanuric acid monosodium salt hydrate (CAS 164918-61-0; also designated monosodium bromoisocyanurate hydrate, SMBI, or BICA-Na) is the monobasic sodium salt of N‑bromoisocyanuric acid, crystallized as a hydrate with molecular formula C₃HBrN₃NaO₃·xH₂O and an anhydrous formula weight of 229.95 g·mol⁻¹. It belongs to the class of N‑halo‑1,3,5‑triazine‑2,4,6‑triones and functions as an electrophilic bromine (Br⁺) transfer reagent.

Molecular Formula C3H2BrN3NaO3
Molecular Weight 230.96 g/mol
Cat. No. B15134519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoisocyanuric acid monosodium salt hydrate
Molecular FormulaC3H2BrN3NaO3
Molecular Weight230.96 g/mol
Structural Identifiers
SMILESC1(=O)NC(=O)N(C(=O)N1)Br.[Na]
InChIInChI=1S/C3H2BrN3O3.Na/c4-7-2(9)5-1(8)6-3(7)10;/h(H2,5,6,8,9,10);
InChIKeyIJHDOBSNVJQQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromoisocyanuric Acid Monosodium Salt Hydrate: Technical Baseline for Procurement of a Regioselective Electrophilic Brominating Reagent


Bromoisocyanuric acid monosodium salt hydrate (CAS 164918-61-0; also designated monosodium bromoisocyanurate hydrate, SMBI, or BICA-Na) is the monobasic sodium salt of N‑bromoisocyanuric acid, crystallized as a hydrate with molecular formula C₃HBrN₃NaO₃·xH₂O and an anhydrous formula weight of 229.95 g·mol⁻¹ . It belongs to the class of N‑halo‑1,3,5‑triazine‑2,4,6‑triones and functions as an electrophilic bromine (Br⁺) transfer reagent [1]. The compound is supplied as a white to almost‑white crystalline powder with a purity specification of ≥87.0% by iodometric titration and a water content not exceeding 13.0% . Unlike the neutral di‑ and tribromoisocyanuric acid analogs, the monosodium salt carries a formal negative charge on the triazine ring, conferring distinct solubility and reactivity profiles that are exploited in both synthetic organic chemistry and aqueous‑phase disinfection applications [2].

Reagent Class Electrophilic Br⁺ transfer reagent
Solvent Scope Aqueous-organic mixtures and TFA
Stoichiometric Control Single bromine atom delivery per molecule

Why Generic Substitution Fails: Critical Functional Distinctions Between Bromoisocyanuric Acid Monosodium Salt Hydrate and Its Structural Analogs


Although SMBI shares the 1,3,5‑triazine‑2,4,6‑trione core with dibromoisocyanuric acid (DBI) and tribromoisocyanuric acid (TBCA), the mono‑bromo, mono‑sodium stoichiometry is functionally decisive. DBI and TBCA are non‑ionic solids that require concentrated sulfuric acid or oleum for activation, restricting their use to strongly acidic, anhydrous conditions [1]. In contrast, SMBI is soluble in aqueous‑organic mixtures and can operate in solvents (e.g., trifluoroacetic acid) where N‑bromosuccinimide (NBS) is completely ineffective [2]. The single electrophilic bromine atom in SMBI also permits precise stoichiometric control, whereas DBI and TBCA deliver two or three bromine atoms per molecule, increasing the risk of over‑bromination and complicating purification [3]. These inherent physicochemical and mechanistic differences mean that SMBI, DBI, TBCA, and NBS are not functionally interchangeable; selecting the wrong reagent directly impacts reaction yield, regioselectivity, and work‑up complexity.

Ionic vs non-ionic SMBI is water-soluble; DBI/TBCA require oleum activation, limiting solvent compatibility.
TFA reactivity SMBI remains active in TFA; NBS is reported inactive, substitution may result in no conversion.
Single vs multi-Br delivery SMBI delivers 1 Br; DBI/TBCA deliver 2–3 Br, increasing over-bromination risk in monobromination.

Quantitative Evidence Guide: Where Bromoisocyanuric Acid Monosodium Salt Hydrate Outperforms NBS, DBI, and Other Brominating Agents


Trifluoroacetic Acid Compatibility: SMBI Remains Active Where N‑Bromosuccinimide Fails

Sodium monobromoisocyanurate (SMBI) retains full brominating activity in neat trifluoroacetic acid (TFA), a solvent that completely inactivates N‑bromosuccinimide (NBS). In the Okada et al. (2003) study, aromatic substrates bearing easily protonated substituents were successfully monobrominated with SMBI in TFA, whereas NBS gave no conversion under identical conditions [1]. This differential solvent tolerance is attributed to the higher electrophilicity of the Br⁺ released from the N‑bromo‑triazinetrione scaffold relative to the N‑bromo‑imide system of NBS, allowing SMBI to overcome the competing protonation equilibrium in TFA [1].

TFA Solvent Activity
Head-to-head
SMBI: active; NBS: inactive
Supports TFA-based bromination where NBS is reported inactive
Neat TFA, rt, aromatic substrates with protonatable substituents
Electrophilic bromination Solvent compatibility Easily protonated substrates

High‑Yield Bromination of Unprotected Aromatic Amino Acids in Strong Aqueous Acid Without Protecting Groups

Bromoisocyanuric acid monosodium salt (BICA‑Na) brominates unprotected aromatic amino acids in 60% aqueous H₂SO₄ at 0 °C, conditions under which conventional brominating reagents (Br₂, NBS) either decompose, cause oxidative degradation, or fail to achieve regioselectivity. Yokoyama et al. (2006) reported that phenylalanine was converted to a mixture of ortho‑ and para‑bromophenylalanine in a combined yield of 94%; tyrosine with 2 equivalents of BICA‑Na gave the dibromo product in 71% yield; and phenylglycine afforded a mixture of ortho‑, meta‑, and para‑bromo isomers in 78% combined yield [1]. Critically, no amino‑group protection was required despite the strongly oxidizing Br⁺ environment [1].

Amino Acid Bromination
Class-level
Phenylalanine → o-/p-bromophenylalanine: 94% combined yield
Reported high-yield synthesis without protecting groups
60% H₂SO₄, 0 °C; no amino-group protection
Amino acid bromination Protecting‑group‑free synthesis Strong acidic media

Room‑Temperature Bromination of Nucleosides with Yields Up to 94% in Aqueous Acetonitrile

SMBI brominates unprotected pyrimidine and purine nucleosides at room temperature in 10% H₂O–CH₃CN using NaN₃ as catalyst. Maity et al. (2013) reported that 5‑bromouridine was obtained in 94% NMR yield (79% isolated yield) within 30 min at room temperature using 1.05 equiv. SMBI and 4.0 equiv. NaN₃ [1]. Under optimized conditions, 5‑bromo‑2′‑deoxyuridine was isolated in 90% yield, 5‑bromo‑2′‑O‑methyluridine in 93% isolated yield, and a silyl‑protected uridine derivative in 94% NMR yield [1]. In contrast, earlier literature methods employing NBS or Br₂ for nucleoside bromination frequently require anhydrous conditions, elevated temperatures, or protected sugar moieties, and typical reported yields range from 40–75% depending on the substrate [2].

Nucleoside Bromination
Context-dependent
5-bromouridine: 94% NMR yield (79% isolated)
Supports higher-yielding aqueous protocol vs. literature NBS/Br₂
10% H₂O-CH₃CN, rt, NaN₃ cat., 0.5 h
Nucleoside bromination Halogenated nucleosides Aqueous solvent systems

Dual‑Function Reagent: SMBI Catalyzes Aryl Thiocyanate Synthesis Under Mild Conditions

Beyond its role as a stoichiometric brominating agent, SMBI functions as a catalyst for the direct thiocyanation of aromatic compounds. James et al. (2011) demonstrated that in the presence of ammonium thiocyanate and SMBI in methanol at room temperature, a range of substituted anilines and phenols were converted to the corresponding aryl thiocyanates with high regioselectivity (para‑substitution predominant) [1]. The authors noted that “the use of sodium monobromoisocyanurate is simple and more convenient” compared to alternative thiocyanation catalysts such as N‑bromosuccinimide or bromodimethylsulfonium bromide, which often require harsher conditions or generate difficult‑to‑remove byproducts [1].

Thiocyanation Catalysis
Class-level
Aryl thiocyanates from anilines/phenols with NH₄SCN
Reported dual functionality may simplify procurement
No direct yield comparison; operational convenience noted
Aryl thiocyanate synthesis Organocatalysis Thiocyanation

Controlled Stoichiometry: Single Bromine‑Atom Delivery Prevents Over‑Bromination Inherent to DBI and TBCA

Each molecule of SMBI carries exactly one transferable electrophilic bromine atom, whereas dibromoisocyanuric acid (DBI) carries two and tribromoisocyanuric acid (TBCA) carries three [1]. For monobromination targets, using DBI or TBCA at ≥0.5 equivalents introduces the risk of di‑ or tri‑bromination side products; the 2020 Day & Alsenani review explicitly notes that DBI “can deliver up to two bromine atoms per molecule” which is advantageous for perbromination but a liability for selective monobromination [1]. SMBI, by contrast, can be used at 1.0–1.1 equivalents to ensure complete monobromination without excess bromine‑atom delivery, as demonstrated in the nucleoside bromination studies where 1.05–1.15 equivalents consistently gave monobrominated products in 86–94% yield without detectable dibromination [2].

Br Delivery Stoichiometry
Class-level
SMBI: 1 Br; DBI: 2 Br; TBCA: 3 Br
Single Br delivery supports monobromination control
Intrinsic molecular property; validated in nucleoside studies
Stoichiometric control Bromine atom economy Over‑bromination

Radical Bromodecarboxylation: Patent‑Recognized Utility Distinct from Electrophilic Bromination

US Patent 10,399,917 (issued 2019) explicitly claims bromoisocyanurates—including monobromoisocyanurate salts—as reagents for radical bromodecarboxylation of carboxylic acids to yield organic bromides [1]. In this reaction manifold, the bromoisocyanurate serves a distinct mechanistic role (radical pathway) that is orthogonal to its electrophilic bromination function. The patent highlights that the Hunsdiecker reaction (traditional bromodecarboxylation) uses silver or mercury salts with molecular bromine, creating heavy‑metal contamination issues unacceptable for pharmaceutical intermediates; the bromoisocyanurate method is metal‑free [1]. This represents a regulatory and purity advantage for active pharmaceutical ingredient (API) synthesis where residual metal limits are stringent.

Radical Bromodecarboxylation
Class-level
Patented metal-free process; avoids Ag/Hg
Reported utility may address ICH Q3D metal limits
Verify applicability to specific substrates; patent claim
Bromodecarboxylation Radical bromination Organic bromide synthesis

Best Research and Industrial Application Scenarios for Bromoisocyanuric Acid Monosodium Salt Hydrate


Protecting‑Group‑Free Bromination of Unprotected Aromatic Amino Acids in Aqueous Acid

When the synthetic target is a brominated aromatic amino acid (e.g., bromophenylalanine, dibromotyrosine) to be used as a building block, radiopharmaceutical precursor, or enzyme inhibitor, BICA‑Na in 60% aq. H₂SO₄ at 0 °C delivers combined yields up to 94% without requiring amino‑group protection, as demonstrated by Yokoyama et al. (2006) [1]. This is a unique capability not reliably achievable with NBS or Br₂ under comparable conditions [1]. Users should procure the hydrate form to ensure correct stoichiometric charging based on anhydrous molecular weight (229.95 g·mol⁻¹).

Room‑Temperature Synthesis of 5‑Bromopyrimidine and 8‑Bromopurine Nucleosides in Aqueous Solvent

For medicinal chemistry programs requiring 5‑bromouridine, 5‑bromo‑2′‑deoxyuridine, or 8‑bromoadenosine derivatives as antiviral agents, fluorescent probes, or cross‑coupling substrates, SMBI with NaN₃ catalyst in 10% H₂O–CH₃CN at room temperature provides isolated yields of 79–93% within 0.5–1.5 h [2]. This protocol avoids the anhydrous conditions and protecting‑group manipulations often required by NBS‑based routes [2]. Procurement of the ≥95.0% (T) purity grade from TCI or equivalent suppliers is recommended for reproducible nucleoside bromination .

Bromination of Easily Protonated Substrates in Trifluoroacetic Acid

SMBI is the brominating reagent of choice when the substrate contains basic functional groups that are protonated under acidic conditions, because SMBI retains full activity in neat TFA whereas NBS is completely inactive [3]. This scenario is relevant for the synthesis of brominated heterocycles, alkaloid derivatives, and amino‑containing pharmaceutical intermediates where TFA is the preferred solvent for substrate solubility or acid‑catalyzed activation [3].

Metal‑Free Radical Bromodecarboxylation for Pharmaceutical Process Development

In API process development where elemental impurity control per ICH Q3D is mandatory, SMBI (or its bromoisocyanurate congeners) enables the radical bromodecarboxylation of carboxylic acid intermediates to organic bromides without silver, mercury, or iodobenzene byproducts, as claimed in US Patent 10,399,917 [4]. This route is directly relevant to kilogram‑scale synthesis of brominated drug substance intermediates where heavy‑metal removal would otherwise require costly scavenging or crystallization steps.

Application
Selection Property
Validation Focus
Protecting-group-free amino acid bromination
Aqueous strong acid compatibility
Substrate conversion and regioselectivity in H₂SO₄/water
Room-temperature nucleoside bromination
Mild aqueous protocol
Yield and purity without protecting groups
Bromination of protonatable substrates in TFA
TFA solvent activity
Conversion in acidic media for basic substrates
Metal-free radical bromodecarboxylation
Heavy-metal-free method
Elemental impurity profile and conversion efficiency
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